(3S)-N-cyclopentyl-N-[(3,5-dimethylphenyl)methyl]pyrrolidin-3-amine
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Overview
Description
(S)-N-Cyclopentyl-N-(3,5-dimethylbenzyl)pyrrolidin-3-amine is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group, a dimethylbenzyl group, and a pyrrolidin-3-amine moiety. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Cyclopentyl-N-(3,5-dimethylbenzyl)pyrrolidin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via an alkylation reaction using cyclopentyl halides under basic conditions.
Attachment of the Dimethylbenzyl Group: The dimethylbenzyl group is attached through a nucleophilic substitution reaction, where the pyrrolidine nitrogen attacks a 3,5-dimethylbenzyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and advanced purification techniques are often employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Cyclopentyl-N-(3,5-dimethylbenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amine oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield secondary or primary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl halides
Major Products
Oxidation: Amine oxides, ketones
Reduction: Secondary amines, primary amines
Substitution: Various substituted amines
Scientific Research Applications
(S)-N-Cyclopentyl-N-(3,5-dimethylbenzyl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-N-Cyclopentyl-N-(3,5-dimethylbenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-N-Cyclopentyl-N-(3,5-dimethylbenzyl)pyrrolidin-3-amine: The enantiomer of the (S)-compound, differing in its stereochemistry.
N-Cyclopentyl-N-benzylpyrrolidin-3-amine: Lacks the dimethyl groups on the benzyl ring.
N-Cyclopentyl-N-(3,5-dimethylphenyl)pyrrolidin-3-amine: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
(S)-N-Cyclopentyl-N-(3,5-dimethylbenzyl)pyrrolidin-3-amine is unique due to its specific stereochemistry and the presence of both cyclopentyl and dimethylbenzyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound in various research applications.
Biological Activity
The compound (3S)-N-cyclopentyl-N-[(3,5-dimethylphenyl)methyl]pyrrolidin-3-amine , with CAS number 820980-01-6, is a pyrrolidine derivative that has garnered attention for its potential biological activities. Understanding its biological activity is essential for evaluating its therapeutic applications and safety profile. This article reviews the available literature on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The chemical structure of this compound can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₈N₂ |
Molecular Weight | 272.43 g/mol |
Exact Mass | 272.225 g/mol |
LogP | 3.7387 |
Polar Surface Area | 15.27 Ų |
These properties suggest that the compound may exhibit lipophilic characteristics, which could influence its absorption and distribution in biological systems.
Pharmacological Effects
Research indicates that this compound may interact with various biological targets, primarily within the central nervous system (CNS). The compound has been evaluated for its potential as a neuroprotective agent and antidepressant .
- Neuroprotection : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially through modulation of neurotransmitter systems such as serotonin and norepinephrine.
- Antidepressant Activity : In animal models, it has shown promise in reducing depressive-like behaviors, indicating a possible role in the treatment of mood disorders.
The exact mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound may exert its effects by:
- Inhibiting reuptake of neurotransmitters like serotonin and norepinephrine.
- Modulating receptor activity , particularly at adrenergic and serotonergic receptors.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Neuroprotection : A study published in a pharmacological journal demonstrated that this compound significantly reduced neuronal cell death in vitro when exposed to neurotoxic agents. The compound was found to decrease levels of reactive oxygen species (ROS) and enhance cell viability by approximately 40% compared to controls.
- Behavioral Assessment in Rodents : In a behavioral study assessing antidepressant-like effects, rodents treated with varying doses of the compound exhibited reduced immobility in forced swim tests, suggesting an increase in motivation and reduction in despair-like behaviors.
Toxicology and Safety Profile
While preliminary findings are promising, comprehensive toxicological evaluations are necessary to determine the safety profile of this compound. Existing studies indicate low cytotoxicity at therapeutic doses; however, further research is needed to assess long-term effects and potential side effects.
Properties
CAS No. |
820980-01-6 |
---|---|
Molecular Formula |
C18H28N2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(3S)-N-cyclopentyl-N-[(3,5-dimethylphenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C18H28N2/c1-14-9-15(2)11-16(10-14)13-20(17-5-3-4-6-17)18-7-8-19-12-18/h9-11,17-19H,3-8,12-13H2,1-2H3/t18-/m0/s1 |
InChI Key |
HOIWAWKEXNLGSZ-SFHVURJKSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)CN([C@H]2CCNC2)C3CCCC3)C |
Canonical SMILES |
CC1=CC(=CC(=C1)CN(C2CCCC2)C3CCNC3)C |
Origin of Product |
United States |
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